N'-[3-(2-benzoylcarbohydrazonoyl)-5-benzyl-2-hydroxybenzylidene]benzohydrazide
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Overview
Description
N’-[3-(2-benzoylcarbohydrazonoyl)-5-benzyl-2-hydroxybenzylidene]benzohydrazide is a complex organic compound with a unique structure that includes multiple benzyl and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(2-benzoylcarbohydrazonoyl)-5-benzyl-2-hydroxybenzylidene]benzohydrazide typically involves the condensation of benzohydrazide derivatives with benzylidene compounds under specific reaction conditions. The process often requires the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete condensation and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N’-[3-(2-benzoylcarbohydrazonoyl)-5-benzyl-2-hydroxybenzylidene]benzohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce hydrazide derivatives with altered functional groups .
Scientific Research Applications
N’-[3-(2-benzoylcarbohydrazonoyl)-5-benzyl-2-hydroxybenzylidene]benzohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[3-(2-benzoylcarbohydrazonoyl)-5-benzyl-2-hydroxybenzylidene]benzohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-[3-(2-benzoylcarbohydrazonoyl)-5-benzyl-2-hydroxybenzylidene]benzohydrazide include other benzylidene and benzoyl hydrazide derivatives, such as:
- N’-[3-(2-benzoylcarbohydrazonoyl)-2-hydroxy-5-methoxybenzylidene]benzohydrazide
- N’-[3-(2-benzoylcarbohydrazonoyl)-5-benzyl-2-hydroxybenzylidene]benzohydrazide
Uniqueness
What sets N’-[3-(2-benzoylcarbohydrazonoyl)-5-benzyl-2-hydroxybenzylidene]benzohydrazide apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C29H24N4O3 |
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Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[(E)-[3-[(E)-(benzoylhydrazinylidene)methyl]-5-benzyl-2-hydroxyphenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C29H24N4O3/c34-27-25(19-30-32-28(35)23-12-6-2-7-13-23)17-22(16-21-10-4-1-5-11-21)18-26(27)20-31-33-29(36)24-14-8-3-9-15-24/h1-15,17-20,34H,16H2,(H,32,35)(H,33,36)/b30-19+,31-20+ |
InChI Key |
MSZZRZWDRJEECZ-LVXWCJCWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2)/C=N/NC(=O)C3=CC=CC=C3)O)/C=N/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2)C=NNC(=O)C3=CC=CC=C3)O)C=NNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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